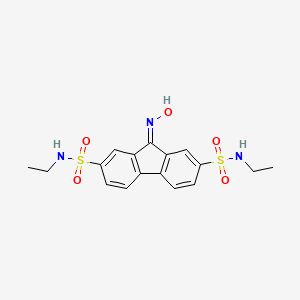

N2,N7-dietil-9-(hidroxímino)-9H-fluoreno-2,7-disulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, also known as TATB, is a high energy explosive material that has gained significant attention in recent years due to its unique properties. TATB is a white crystalline powder that is highly stable and insensitive to shock, friction, and heat. This makes it an ideal material for use in military and industrial applications where safety and stability are paramount.

Mecanismo De Acción

The mechanism of action of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves the rapid release of energy upon detonation. This energy is released in the form of a shock wave that can cause significant damage to surrounding structures and materials. The high energy density of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide allows for a greater amount of energy to be released per unit mass, making it a more efficient explosive material.

Biochemical and Physiological Effects

Due to its explosive nature, N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide can cause respiratory and gastrointestinal irritation, as well as eye and skin irritation. Long-term exposure to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide may also increase the risk of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has several advantages as a material for use in lab experiments. Its stability and insensitivity to shock, friction, and heat make it a safe and reliable material for use in a variety of experiments. However, N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is also highly reactive and can be difficult to handle and transport safely. Additionally, its high energy density can make it difficult to control and contain in certain experiments.

Direcciones Futuras

There are several areas of future research that could be explored in relation to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. One area of interest is the development of new synthesis methods that could improve the yield and purity of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. Another area of interest is the investigation of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide's potential use in biomedical applications, such as drug delivery systems and tissue engineering. Finally, further research could be conducted to better understand the biochemical and physiological effects of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, particularly with regards to long-term exposure.

Métodos De Síntesis

The synthesis of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves a multi-step process that begins with the reaction of 2,7-dinitrofluorene with diethylamine to produce the intermediate N,N'-diethyl-2,7-dinitrofluorene. This intermediate is then reacted with hydroxylamine to produce N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, which is the final product.

Aplicaciones Científicas De Investigación

- N2,N7-dietil-9-(hidroxímino)-9H-fluoreno-2,7-disulfonamida exhibe fuertes propiedades fluorescentes. Los investigadores lo han utilizado como una sonda o sensor fluorescente para detectar iones específicos, como iones metálicos (por ejemplo, cobre, zinc) o cambios de pH. Su intensidad de fluorescencia puede cambiar al unirse a estos analitos, lo que la hace valiosa para estudios de química analítica y bioimagen .

- Los grupos sulfonamida del compuesto pueden coordinar con iones metálicos, formando complejos estables. Los investigadores han explorado su potencial como agente quelante para iones metálicos en catálisis, remediación ambiental y administración de fármacos. Su estructura única permite una unión selectiva a metales específicos, lo cual es crucial en el diseño de catalizadores o sensores basados en metales .

- Algunos estudios han investigado las propiedades antimicrobianas de This compound. Sus unidades sulfonamida pueden interactuar con las membranas celulares bacterianas o fúngicas, interrumpiendo su integridad. Se necesita más investigación para optimizar su eficacia y explorar su potencial como agente terapéutico .

- La PDT es un tratamiento contra el cáncer que implica la activación por luz de fotosensibilizadores para generar especies reactivas de oxígeno, lo que lleva a la muerte celular. Los investigadores han explorado el uso de este compuesto como un fotosensibilizador en PDT debido a sus propiedades fluorescentes y su potencial para el direccionamiento selectivo de tumores. Su solubilidad en agua y baja toxicidad son ventajosas para aplicaciones clínicas .

- La estructura π-conjugada de This compound la hace interesante para la electrónica orgánica. Podría servir como un bloque de construcción para semiconductores orgánicos, diodos emisores de luz (LED) o células solares. Los investigadores buscan mejorar sus propiedades de transporte de carga y estabilidad para aplicaciones prácticas de dispositivos .

- Los grupos sulfonamida del compuesto pueden participar en enlaces de hidrógeno y otras interacciones no covalentes. Los investigadores han explorado su comportamiento de autoensamblaje en solución o en superficies. Comprender sus interacciones supramoleculares puede conducir a nuevos materiales, como nanoestructuras funcionales o interruptores moleculares .

Sondas y Sensores Fluorescentes

Quelación Metálica y Química de Coordinación

Agentes Antibacterianos y Antifúngicos

Terapia Fotodinámica (PDT)

Electrónica Orgánica y Optoelectrónica

Química Supramolecular y Autoensamblaje

Propiedades

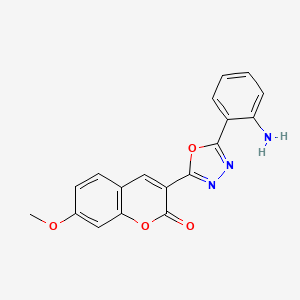

IUPAC Name |

2-N,7-N-diethyl-9-hydroxyiminofluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-3-18-26(22,23)11-5-7-13-14-8-6-12(27(24,25)19-4-2)10-16(14)17(20-21)15(13)9-11/h5-10,18-19,21H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSWVTXZOGJRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2472291.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)

![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2472300.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)

![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)